

# Avitinib stability and storage best practices

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Avitinib**  
Cat. No.: **B593773**

[Get Quote](#)

## Avitinib Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of **Avitinib**.

## Frequently Asked Questions (FAQs)

**Q1:** What is the recommended storage condition for **Avitinib** powder?

**A1:** **Avitinib**, supplied as a lyophilized powder, should be stored at -20°C in a desiccated environment. Under these conditions, the chemical is stable for at least three to four years.[\[1\]](#) [\[2\]](#)[\[3\]](#)

**Q2:** How should I prepare and store **Avitinib** stock solutions?

**A2:** **Avitinib** is soluble in organic solvents such as DMSO, ethanol, and DMF at approximately 30 mg/mL.[\[2\]](#) For most in vitro experiments, a stock solution is prepared in DMSO. It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[\[3\]](#) Once prepared, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month.[\[3\]](#)

**Q3:** Can I store **Avitinib** solutions in aqueous buffers?

**A3:** **Avitinib** is sparingly soluble in aqueous buffers. To maximize solubility in aqueous solutions, it is recommended to first dissolve **Avitinib** in ethanol and then dilute with the

aqueous buffer of choice (e.g., PBS pH 7.2). A 1:10 solution of ethanol:PBS can achieve a solubility of approximately 0.9 mg/mL. It is not recommended to store aqueous solutions for more than one day.[\[2\]](#)

Q4: How do I prepare **Avitinib** for in vivo experiments?

A4: For in vivo studies, working solutions should be prepared fresh on the day of use.[\[3\]](#) A common formulation involves dissolving **Avitinib** in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH<sub>2</sub>O. Another option is a suspension in corn oil with a small amount of DMSO.[\[3\]](#) Always ensure the solution is clear and homogenous before administration.

Q5: What is the mechanism of action of **Avitinib**?

A5: **Avitinib** is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[\[3\]](#) It selectively targets EGFR mutations, including the T790M resistance mutation and the L858R activating mutation, with significantly higher potency compared to wild-type EGFR.[\[1\]](#)[\[3\]](#) By covalently binding to a cysteine residue in the ATP-binding site of the EGFR kinase domain, **Avitinib** blocks downstream signaling pathways, such as the Akt and ERK1/2 pathways, which are critical for cancer cell proliferation and survival.[\[3\]](#)

## Troubleshooting Guides

Issue 1: **Avitinib** precipitate observed in my stock solution after thawing.

- Possible Cause: The stock solution may have been subjected to multiple freeze-thaw cycles, or the initial solvent may have contained moisture.
- Troubleshooting Steps:
  - Gently warm the vial to 37°C and vortex to see if the precipitate redissolves.
  - If the precipitate persists, centrifuge the vial at a low speed and use the supernatant. Note that the actual concentration may be lower than expected.
  - For future preparations, ensure you are using anhydrous DMSO and aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

**Issue 2: Inconsistent results in cell-based assays.**

- Possible Cause: Degradation of **Avitinib** in the working solution or improper handling.
- Troubleshooting Steps:
  - Prepare fresh working dilutions from a new aliquot of the stock solution for each experiment.
  - Ensure that the final concentration of DMSO in the cell culture medium is consistent across all wells and is at a level that does not affect cell viability (typically  $\leq 0.5\%$ ).
  - Verify the stability of **Avitinib** in your specific cell culture medium over the time course of your experiment.

**Issue 3: Low potency observed in kinase assays.**

- Possible Cause: Incorrect assay setup or degradation of the compound.
- Troubleshooting Steps:
  - Confirm the concentration and activity of your kinase and substrate.
  - Use a fresh dilution of **Avitinib**.
  - Include a known potent EGFR inhibitor as a positive control to validate your assay system.

## Stability and Storage Summary

| Form                   | Storage Temperature | Duration                             | Notes                                                              |
|------------------------|---------------------|--------------------------------------|--------------------------------------------------------------------|
| Lyophilized Powder     | -20°C               | ≥ 4 years[2]                         | Keep desiccated.                                                   |
| Stock Solution in DMSO | -80°C               | 1 year[3]                            | Aliquot to avoid freeze-thaw cycles.<br>Use fresh, anhydrous DMSO. |
| -20°C                  | 1 month[1][3]       | Aliquot to avoid freeze-thaw cycles. |                                                                    |
| Aqueous Solution       | Room Temperature    | ≤ 1 day                              | Prepare fresh before use.                                          |
| In Vivo Formulation    | Room Temperature    | Use immediately[3]                   | Prepare fresh on the day of the experiment.                        |

## Experimental Protocols

### Forced Degradation Study Protocol (General Guidance)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. As specific data for **Avitinib** is not publicly available, this general protocol, based on ICH guidelines, can be adapted.

**Objective:** To identify potential degradation products of **Avitinib** under various stress conditions.

**Methodology:**

- Preparation of Stock Solution: Prepare a stock solution of **Avitinib** in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- Stress Conditions:
  - Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with 3% H<sub>2</sub>O<sub>2</sub> and keep at room temperature for 24 hours.
- Thermal Degradation: Expose the solid powder to 80°C for 48 hours.
- Photolytic Degradation: Expose the solid powder and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method. A diode array detector can be used to monitor for the appearance of new peaks.
- Characterization of Degradants: If significant degradation is observed, techniques such as LC-MS/MS and NMR can be used to identify and characterize the degradation products.



[Click to download full resolution via product page](#)

Caption: Forced degradation experimental workflow.

## In Vitro Kinase Assay Protocol

Objective: To determine the inhibitory activity of **Avitinib** against EGFR kinase.

Methodology:

- Reagents and Materials:
  - Recombinant human EGFR kinase (wild-type or mutant).
  - Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35).
  - ATP.
  - Substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1).
  - **Avitinib** stock solution in DMSO.
  - ADP-Glo™ Kinase Assay kit or similar detection reagent.
  - 384-well white plates.
- Procedure:
  1. Prepare serial dilutions of **Avitinib** in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).
  2. In a 384-well plate, add 2.5 µL of the diluted **Avitinib** or vehicle (DMSO control).
  3. Add 5 µL of the EGFR kinase solution (at 2X final concentration) to each well and incubate for 10 minutes at room temperature.
  4. Initiate the kinase reaction by adding 2.5 µL of a mixture of ATP and substrate (at 4X final concentration).

5. Incubate the reaction at 30°C for 60 minutes.
6. Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay.
7. Measure luminescence using a plate reader.

- Data Analysis:
  - Calculate the percentage of inhibition for each **Avitinib** concentration relative to the vehicle control.
  - Plot the percent inhibition against the logarithm of **Avitinib** concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.



[Click to download full resolution via product page](#)

Caption: In vitro kinase assay experimental workflow.

## Cell Viability (MTT) Assay Protocol

Objective: To assess the effect of **Avitinib** on the viability of cancer cell lines (e.g., NCI-H1975, which harbors the L858R and T790M EGFR mutations).

### Methodology:

- Cell Seeding: Seed NCI-H1975 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Compound Treatment:
  - Prepare serial dilutions of **Avitinib** in the appropriate cell culture medium.

- Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of **Avitinib**. Include a vehicle control (DMSO).
- Incubate the plate for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- MTT Assay:
  - Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
  - Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  - Gently shake the plate for 10 minutes to ensure complete dissolution.
- Data Acquisition and Analysis:
  - Measure the absorbance at 570 nm using a microplate reader.
  - Calculate the percentage of cell viability relative to the vehicle-treated control cells.
  - Plot the percentage of cell viability against the logarithm of **Avitinib** concentration to determine the IC<sub>50</sub> value.



[Click to download full resolution via product page](#)

Caption: **Avitinib's inhibition of the EGFR signaling pathway.**

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. adooq.com [adooq.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Avitinib stability and storage best practices]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b593773#avitinib-stability-and-storage-best-practices\]](https://www.benchchem.com/product/b593773#avitinib-stability-and-storage-best-practices)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)